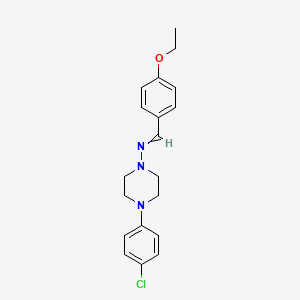

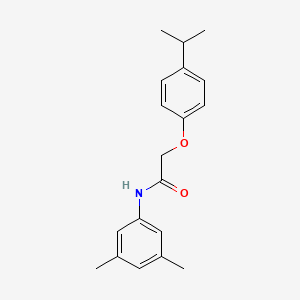

4-(4-chlorophenyl)-N-(4-ethoxybenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-N-(4-ethoxybenzylidene)-1-piperazinamine, also known as CHEMBL192757, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine compounds, which have shown promising results in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Antimicrobial Activities : A study by Bektaş et al. (2010) involved the synthesis of various derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which was then converted to a Schiff base and Mannich base derivatives. These compounds were screened for their antimicrobial activities, showing good or moderate activities against test microorganisms (Bektaş et al., 2010).

Affinity for Dopamine Receptors : Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives, including modifications on the amide bond and alkyl chain. This research focused on binding profiles at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors (Perrone et al., 2000).

Melanocortin-4 Receptor Ligands : Tran et al. (2008) synthesized piperazinebenzylamine derivatives for binding affinities at the human melanocortin-4 receptor. The synthesized compounds showed similar or lower potency compared to acyclic analogs (Tran et al., 2008).

Pharmacological Applications

Cardiotropic Activity : Mokrov et al. (2019) synthesized a group of new 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines and explored their cardiotropic activity. One of the compounds showed significant antiarrhythmic activity in arrhythmia models (Mokrov et al., 2019).

Antihistamine Properties : Arlette (1991) discussed cetirizine, a piperazine antihistamine, which is a metabolite of hydroxyzine and acts as a selective H1 histamine receptor antagonist. It is effective in the treatment of urticaria and allergic rhinitis (Arlette, 1991).

Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition and analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Chemical Synthesis and Analysis

Synthesis Techniques : Various studies have focused on the synthesis of 1-(2,3-dichlorophenyl)piperazine and other related compounds, exploring different synthetic pathways and confirming structures through spectral analysis (Quan, 2006), (Li Ning-wei, 2006).

Inhibitory Activity Toward Phosphodiesterase 5 : Watanabe et al. (2000) synthesized 4-(3-chloro-4-methoxybenzyl)aminophthalazines and evaluated their inhibitory activity toward phosphodiesterase 5 (PDE5) and vasorelaxant activity in coronary arteries (Watanabe et al., 2000).

Metabolism and Toxicological Analysis : Studies on the metabolism and toxicological analysis of related compounds have been conducted using techniques like gas chromatography-mass spectrometry, providing insights into metabolic pathways and biotransformation (Staack & Maurer, 2004).

Properties

IUPAC Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O/c1-2-24-19-9-3-16(4-10-19)15-21-23-13-11-22(12-14-23)18-7-5-17(20)6-8-18/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTBTECYXFUJLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![(1S*,5R*)-3-[2-chloro-5-(trifluoromethyl)benzoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541705.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)

![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)